molecular formula C22H30N6O3S B1193851 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine

6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine

Cat. No. B1193851
M. Wt: 458.58
InChI Key: MSIJJXOWLFOYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP-238 is a probe for CECR2/BPTF bromodomains.

Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonists

Research on derivatives of pyrazolo[1,5-a]pyrimidines, such as 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine, has shown significant antagonist activity on serotonin 5-HT6 receptors. These compounds are of interest due to their potential therapeutic applications in neuropsychiatric disorders. A study by Ivachtchenko et al. (2013) in the Pharmaceutical Chemistry Journal demonstrated that certain derivatives, particularly those with specific substitutions, showed high antagonistic activity at picomolar levels, indicating their potential as effective 5-HT6 antagonists (Ivachtchenko et al., 2013).

Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the queried compound, have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This enzyme is important in various physiological processes, including smooth muscle relaxation. Dumaitre and Dodic (1996) in the Journal of Medicinal Chemistry explored these compounds' inhibitory activities and found that modifications at certain positions on the phenyl ring are crucial for their activity. These findings have implications for developing new therapeutic agents for conditions like hypertension (Dumaitre & Dodic, 1996).

Anti-Inflammatory Activities

Compounds similar to 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine have shown potential as non-steroidal anti-inflammatory agents (NSAIDs). Research by Rajashree and Harinath (2011) in the Asian Journal of Research in Chemistry found that certain derivatives exhibited significant analgesic and anti-inflammatory activities with reduced gastric irritation, suggesting a safer alternative to traditional NSAIDs (Rajashree & Harinath, 2011).

Antimicrobial and Anticancer Applications

The pyrazolo[1,5-a]pyrimidine derivatives, similar to the compound , have been explored for their antimicrobial and anticancer properties. Studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, as well as inhibitory effects on cancer cell lines. This suggests potential utility in the development of new antimicrobial and anticancer drugs. A study by Alsaedi et al. (2019) in Molecules indicated the effectiveness of these derivatives, especially those with certain sulfonyl groups, against various microorganisms and cancer cells (Alsaedi, Farghaly, & Shaaban, 2019).

properties

Product Name

6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine

Molecular Formula

C22H30N6O3S

Molecular Weight

458.58

IUPAC Name

N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine

InChI

InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26)

InChI Key

MSIJJXOWLFOYIN-UHFFFAOYSA-N

SMILES

O=S(C1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN3N=CC=C3)=N1)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TP238;  TP-238;  TP 238

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine

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